5,5-Dimethyl-1,3-cyclohexadiene

Catalog No.
S3339819
CAS No.
33482-80-3
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethyl-1,3-cyclohexadiene

CAS Number

33482-80-3

Product Name

5,5-Dimethyl-1,3-cyclohexadiene

IUPAC Name

5,5-dimethylcyclohexa-1,3-diene

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-8(2)6-4-3-5-7-8/h3-6H,7H2,1-2H3

InChI Key

KGYVJUSBRARRBU-UHFFFAOYSA-N

SMILES

CC1(CC=CC=C1)C

Canonical SMILES

CC1(CC=CC=C1)C

5,5-Dimethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C8H12. It features a cyclohexadiene structure with two methyl groups located at the 5th position. This unique configuration contributes to its distinctive chemical properties and reactivity, making it a subject of interest in organic chemistry research. The compound is characterized by its unsaturated nature, which allows it to participate in various

  • Oxidation: This compound can be oxidized to yield ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert it into cyclohexane derivatives, typically using hydrogenation with palladium on carbon as a catalyst.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the methyl groups, leading to halogenated derivatives such as 5,5-dimethyl-1,3-dibromocyclohexane.

Major Products

  • Oxidation: Formation of 5,5-dimethyl-1,3-cyclohexanedione.
  • Reduction: Formation of 5,5-dimethylcyclohexane.
  • Substitution: Formation of halogenated derivatives.

Several synthesis methods for 5,5-dimethyl-1,3-cyclohexadiene have been documented:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with ethylene can yield this compound.
  • Hydrogenation of Dimedone: Another method includes hydrogenating dimedone to produce 5,5-dimethyl-1,3-cyclohexanediol with a cis-configuration .

The applications of 5,5-dimethyl-1,3-cyclohexadiene span several fields:

  • Chemistry: It serves as a precursor in the synthesis of various organic compounds and is used in studying reaction mechanisms.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for potential therapeutic properties and as a building block in drug synthesis.
  • Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Interaction studies involving 5,5-dimethyl-1,3-cyclohexadiene focus on its reactivity towards electrophiles and nucleophiles. The presence of conjugated double bonds allows for resonance stabilization, making it suitable for various addition and substitution reactions. The specific molecular targets and pathways involved depend on the conditions and reagents used during these interactions.

Several compounds share structural similarities with 5,5-dimethyl-1,3-cyclohexadiene. Here are some notable comparisons:

Compound NameDifferences
1,3-CyclohexadieneLacks methyl groups at the 5th position; less sterically hindered.
5,5-Dimethyl-1,3-cyclohexanedioneContains carbonyl groups instead of double bonds; alters reactivity and applications.
2-Methyl-1,3-cyclohexadieneHas only one methyl group; different steric properties.

Uniqueness

The uniqueness of 5,5-dimethyl-1,3-cyclohexadiene lies in its structural features—specifically the presence of two methyl groups at the 5th position—which significantly influence its steric and electronic properties. This configuration enhances its reactivity compared to non-methylated counterparts .

XLogP3

3

Wikipedia

5,5-dimethyl-1,3-cyclohexadiene

Dates

Modify: 2024-02-18

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